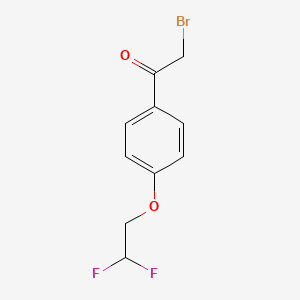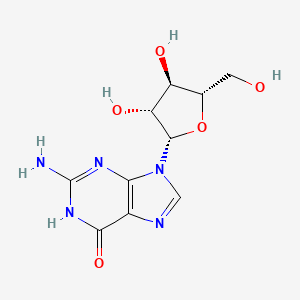
9-(b-L-Arabinofuranosyl)guanine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
. This compound is a nucleoside analog, which means it mimics the structure of naturally occurring nucleosides and can interfere with cellular processes such as DNA replication and repair.
Preparation Methods
Synthetic Routes and Reaction Conditions
One method for synthesizing 9-(b-L-Arabinofuranosyl)guanine involves the use of whole cells of Escherichia coli. The synthesis starts from 1-(b-L-Arabinofuranosyl)cytosine and guanine, guanosine, or 2’-deoxyguanosine. The reaction is carried out using glutaraldehyde-treated Escherichia coli BM-11 cells. Factors such as the concentration of phosphate ions, molar ratio of substrates, and pH of the reaction medium significantly affect the product yield. Under optimal conditions, the yield of this compound can reach 63%-65% based on 2’-deoxyguanosine as the best source of the guanine base .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the use of microbial synthesis, as described above, provides a scalable and efficient route for producing this compound.
Chemical Reactions Analysis
Types of Reactions
9-(b-L-Arabinofuranosyl)guanine undergoes various chemical reactions, including substitution and enzymatic reactions.
Common Reagents and Conditions
Common reagents used in the synthesis and modification of this compound include guanine, guanosine, 2’-deoxyguanosine, and glutaraldehyde. The reactions are typically carried out in aqueous media with controlled pH and temperature conditions .
Major Products Formed
The major product formed from the synthesis of this compound is the compound itself. Other products may include unreacted starting materials and by-products from side reactions.
Scientific Research Applications
9-(b-L-Arabinofuranosyl)guanine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of other nucleoside analogs and for studying nucleoside metabolism.
Biology: It is used to investigate the mechanisms of nucleoside transport and phosphorylation in cells.
Mechanism of Action
The mechanism of action of 9-(b-L-Arabinofuranosyl)guanine involves its incorporation into DNA. Once inside the cell, it is phosphorylated to its triphosphate form, Ara-GTP. Ara-GTP acts as a structural analog of deoxyribonucleotide 5’-triphosphate and is incorporated into DNA, leading to the inhibition of DNA synthesis and subsequent cell death. This mechanism is particularly effective in T lymphoblasts, making it a valuable compound for treating T-cell lymphoblastic disease .
Comparison with Similar Compounds
Similar Compounds
2’-Deoxy-2’-fluoro-9-b-D-arabinofuranosylguanine (F-AraG): This compound is a fluorinated analog of 9-(b-L-Arabinofuranosyl)guanine and is used as a PET imaging agent.
Nelarabine: A prodrug of this compound, used in the treatment of T-cell acute lymphoblastic leukemia and lymphoblastic lymphoma.
Uniqueness
This compound is unique due to its selective toxicity towards T lymphoblasts and its potential use as both a therapeutic agent and an imaging agent. Its microbial synthesis also highlights its potential for scalable production using biotechnological methods .
Properties
Molecular Formula |
C10H13N5O5 |
|---|---|
Molecular Weight |
283.24 g/mol |
IUPAC Name |
2-amino-9-[(2S,3R,4R,5S)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one |
InChI |
InChI=1S/C10H13N5O5/c11-10-13-7-4(8(19)14-10)12-2-15(7)9-6(18)5(17)3(1-16)20-9/h2-3,5-6,9,16-18H,1H2,(H3,11,13,14,19)/t3-,5-,6+,9-/m0/s1 |
InChI Key |
NYHBQMYGNKIUIF-HJGQOHIQSA-N |
Isomeric SMILES |
C1=NC2=C(N1[C@@H]3[C@@H]([C@H]([C@@H](O3)CO)O)O)N=C(NC2=O)N |
Canonical SMILES |
C1=NC2=C(N1C3C(C(C(O3)CO)O)O)N=C(NC2=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


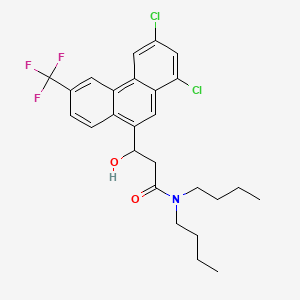
![2-(Bromomethyl)-7-methylbenzo[d]oxazole](/img/structure/B12853946.png)
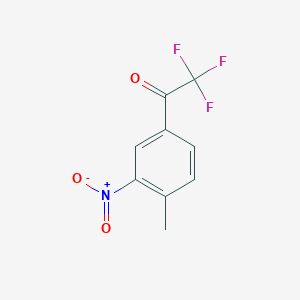
![1-[4'-(Methylsulfonyl)[1,1'-biphenyl]-3-yl] ethanone](/img/structure/B12853959.png)

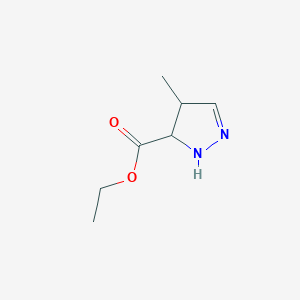
![3-(2-fluorobenzyl)-3H-spiro[isobenzofuran-1,4'-piperidine]](/img/structure/B12853979.png)
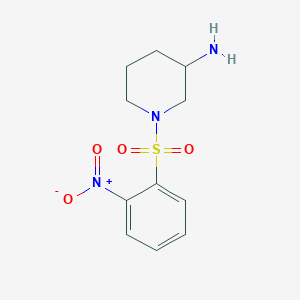
![N-Cyclopropyl-1-methyl-1H-benzo[d][1,2,3]triazole-5-carboxamide](/img/structure/B12853982.png)

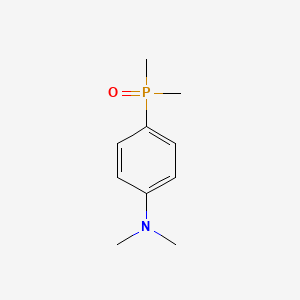
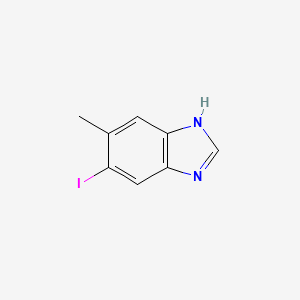
![2-(Chloromethyl)-6-(trifluoromethoxy)benzo[d]oxazole](/img/structure/B12854015.png)
